molecular formula C14H14N2O B7806967 2-Amino-6-methyl-N-phenylbenzamide

2-Amino-6-methyl-N-phenylbenzamide

Cat. No.: B7806967
M. Wt: 226.27 g/mol
InChI Key: FKRARSSOACTEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group at the second position, a methyl group at the sixth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Amino-6-methyl-N-phenylbenzamide involves the N-arylation reaction. This reaction can be carried out using phenyl boronic acid and 2-amino-N-phenylbenzamide in the presence of a Cu@Phen@MGO catalyst. The reaction is typically performed at room temperature and does not require a base, making it an efficient and straightforward process .

Another method involves the direct condensation of carboxylic acids and amines. For instance, the amidation reaction can be mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C. This method provides the corresponding amide products in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of heterogeneous catalysts like Cu@Phen@MGO can be advantageous due to their reusability and stability, which are crucial for industrial processes .

Scientific Research Applications

2-Amino-6-methyl-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-N-phenylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a phenyl group attached to the benzamide moiety can result in distinct chemical and biological properties compared to similar compounds .

Biological Activity

2-Amino-6-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N2OC_{14}H_{15}N_{2}O. It features an amine group, a methyl group, and a phenyl group attached to the benzamide structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 6-methyl-2-nitroaniline and phenyl isocyanate.
  • Reaction Conditions : The reaction is carried out in a suitable solvent under controlled temperature conditions to facilitate the formation of the amide bond.
  • Purification : The product is purified using recrystallization techniques.

Antiviral Activity

Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. A study demonstrated that related compounds showed moderate activity against enteroviruses, with IC50 values indicating effective inhibition of viral replication.

CompoundVirus StrainIC50 (µM)
CL212CVA910
CL213CVA910
This compoundEV7118 ± 1.2

These findings suggest that the compound may interact with viral capsids, stabilizing them and preventing infection .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies show that it exhibits moderate to strong inhibition against various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

CompoundDPP-IV Inhibition (%) at 100 µM
This compound38%

Inhibition of DPP-IV can lead to improved glycemic control, making this compound relevant in diabetes research .

The biological activity of this compound is primarily mediated through:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Antiviral Mechanism : It appears to stabilize viral capsids, preventing uncoating and subsequent infection.
  • Enzyme Inhibition : By targeting enzymes like DPP-IV, it alters metabolic pathways crucial for disease management.

Case Studies

  • Antiviral Efficacy : A study involving various N-phenylbenzamide derivatives highlighted the effectiveness of this compound against enterovirus strains, suggesting structural modifications could enhance potency.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in significant growth inhibition compared to controls.

Properties

IUPAC Name

2-amino-6-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRARSSOACTEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thionyl chloride (14.5 mL, 198 mmol) was added to a solution of 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in benzene (250 mL). The resulting suspension was heated to reflux and stirred overnight. After cooling, the reaction was concentrated in vacuo, and the resulting residue was dissolved in chloroform (300 mL). Aniline (15 mL, 165 mmol) was added, and the mixture heated to reflux. After three hours, the reaction was allowed to cool and the resulting suspension was filtered. The filtrate was subjected to flash chromatography, and the crude product recrystallized from isopropanol to provide compound 15 as a yellow crystalline solid. MS (ES): m/z 227 (M+H), 134. 1H NMR (300 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.75 (d, 2H, J=7.9 Hz), 7.32 (t, 2H, J=7.8 Hz), 7.07 (t, 1H, J=7.3 Hz), 7.00 (t, 1H, J=7.8 Hz), 6.58 (d, 1H, J=8.1 Hz), 6.46 (d, 1H, J=7.4 Hz), 4.98 (br. s, 2H), 2.21 (s, 3H). The reaction described above and compound 15 are shown below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (14.5 mL, 198 mmol) was added to a solution of 2-amino-6-methylbenzoic acid (10.0 g, 66.1 mmol) in benzene (250 mL). The resulting suspension was heated to reflux and stirred overnight. After cooling, the reaction was concentrated in vacuo, and the resulting residue was dissolved in chloroform (300 mL). Aniline (15, mL, 165 mmol) was added, and the mixture heated to reflux. After three hours, the reaction was allowed to cool and the resulting suspension was filtered. The filtrate was subjected to flash chromatography, and the Crude product recrystallized from isopropanol to provide compound 15 as a yellow crystalline solid. MS (ES): m/z 227 (M+H), 134. 1H NMR (300 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.75 (d, 2H, J=7.9 Hz), 7.32 (t, 2H, J=7.8 Hz), 7.07 (t, 1H, J=7.3 Hz), 7.00 (t, 1H, J=7.8 Hz), 6.58 (d, 1H, J=8.1 Hz); 6.46 (d, 1H, J=7.4 Hz), 4.98 (br. s, 2H), 2.21 (s, 3H). The reaction described above and compound 15 are shown below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-6-methyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-6-methyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-6-methyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-6-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.